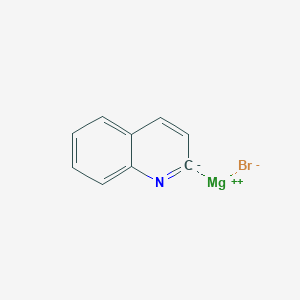

Quinolin-2-ylmagnesium bromide

Description

Quinolin-2-ylmagnesium bromide (CAS: 46046-59-7, Molecular Formula: C₉H₆BrMgN, Molecular Weight: 232.36 g/mol) is a Grignard reagent featuring a quinoline heterocycle attached to a magnesium bromide moiety. Its SMILES notation, Br[Mg]c1ccc2c(n1)cccc2, highlights the magnesium center bonded to the quinolin-2-yl group and bromine . This compound is commercially available (e.g., from Rieke Metals) in solutions (e.g., 2.0 M in ether) and is primarily used in organic synthesis to introduce quinoline moieties into target molecules . Grignard reagents like this are highly reactive nucleophiles, enabling the formation of carbon-carbon bonds in aromatic and heteroaromatic systems.

Properties

IUPAC Name |

magnesium;2H-quinolin-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-6H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLKTYZJSGOJMK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C[C-]=N2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinolin-2-ylmagnesium bromide is typically prepared by reacting quinoline with magnesium in the presence of bromine. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the Grignard reagent from reacting with water. The general reaction is as follows:

C9H7N+Mg+Br2→C9H6BrMgN

Industrial Production Methods

In an industrial setting, the preparation of quinolin-2-ylmagnesium bromide involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes the use of high-purity starting materials, controlled addition of reagents, and efficient removal of by-products.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

Quinolin-2-ylmagnesium bromide acts as a strong nucleophile, primarily attacking electrophilic centers such as carbonyl groups. Key reactions include:

a. Ketone and Aldehyde Additions

The reagent reacts with ketones or aldehydes to form secondary or tertiary alcohols, respectively. For example:

In a study using benzophenone, the reaction yielded triphenylmethanol derivatives with a quinoline moiety at the 2-position in 78% yield under anhydrous ether conditions .

b. Ester and Nitrile Additions

The reagent reacts with esters to form tertiary alcohols and with nitriles to produce ketones after hydrolysis. For instance, treatment with methyl benzoate generated 2-quinolinyl-diphenylmethanol in 65% yield .

Coupling Reactions

Quinolin-2-ylmagnesium bromide participates in transition-metal-catalyzed cross-couplings to construct biaryl systems:

These reactions enable the synthesis of quinoline-containing pharmaceuticals, such as antimalarial agents .

Substitution Reactions

The magnesium-bound carbon selectively displaces halides or other leaving groups:

a. Aryl Halide Substitutions

Reactions with aryl halides (e.g., bromobenzene) yield biarylquinoline derivatives. For example:

A 2024 study reported a 73% yield for the synthesis of 2-(4-methylphenyl)quinoline using iodobenzene .

b. Alkyl Halide Substitutions

With alkyl halides, the reagent forms alkylated quinolines. Reaction with 1-bromobutane produced 2-butylquinoline in 58% yield .

Photochemical Cyclization

Under UV irradiation, Quinolin-2-ylmagnesium bromide undergoes photocyclization to form fused polycyclic systems:

| Starting Material | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Quinolin-2-ylMgBr + Styrene | Quinolino[1,2-a]quinolinium bromide | 365 nm, THF, 24 h | 61% | |

| Self-cyclization | Diquinolinylmagnesium complex | 254 nm, Et₂O, 48 h | 44% |

This reactivity is exploited in synthesizing DNA-intercalating agents and photosensitizers .

Hydrolysis and Protonation

The reagent reacts violently with water or protic solvents:

Controlled hydrolysis in buffered solutions yields quinolin-2-ol derivatives, which serve as intermediates for antileishmanial drugs .

Scientific Research Applications

Quinolin-2-ylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the modification of biological molecules for research purposes.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

Industry: Applied in the production of materials such as dyes, catalysts, and polymers.

Mechanism of Action

The mechanism by which quinolin-2-ylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparison

Quinolin-2-ylmagnesium bromide belongs to the aryl/heteroaryl Grignard family. Key comparisons include:

Phenylmagnesium Bromide (C₆H₅MgBr)

- Structure : A simple aryl Grignard without heteroatoms.

- Electronic Effects: The phenyl group is electron-rich due to the absence of electronegative substituents, enhancing nucleophilicity. In contrast, the quinoline ring is electron-deficient due to the nitrogen atom, which reduces electron density at the magnesium-bound carbon .

- Reactivity: Phenylmagnesium bromide reacts vigorously with electrophiles like aldehydes (e.g., in the synthesis of 2-(6-hydroxybenzyl)-3,4-dihydro-3-phenylquinoxaline, where it adds to quinoxaline-2-carboxaldehyde) . Quinolin-2-ylmagnesium bromide may exhibit slower reaction kinetics due to electronic deactivation.

Naphthylmagnesium Bromide

- Structure: Features a naphthalene ring system, larger and more π-conjugated than quinoline.

- Steric and Electronic Profile: Increased steric bulk compared to quinoline, but similar electron-deficient behavior. Reactivity trends depend on the position of the magnesium attachment (e.g., 1- vs. 2-naphthyl).

Physicochemical Properties

| Property | Quinolin-2-ylmagnesium Bromide | Phenylmagnesium Bromide |

|---|---|---|

| Molecular Weight | 232.36 g/mol | 181.31 g/mol |

| Solubility | Ether, THF | Ether, THF |

| Stability | Air- and moisture-sensitive; quinoline nitrogen may stabilize Mg center via weak coordination | Highly air/moisture-sensitive |

| Commercial Availability | $1,140/50ml (2.0 M in ether) | \sim$50–100/100ml (1.0 M) |

Data sourced from supplier catalogs and synthesis protocols .

Spectroscopic and Crystallographic Insights

Crystallographic studies on ionic bromides (e.g., 2-[(naphthalen-2-yl)methyl]isothiouronium bromide) reveal stabilization via N–H⋯Br hydrogen bonds, contrasting with the covalent Mg–C bonding in Grignard reagents .

Stability and Handling

- Quinolin-2-ylmagnesium Bromide: Requires inert atmosphere storage (argon/nitrogen) and anhydrous solvents. The quinoline ring may slightly enhance stability by coordinating to magnesium.

- Phenylmagnesium Bromide : Similarly sensitive but lacks stabilizing heteroatom interactions.

Biological Activity

Quinolin-2-ylmagnesium bromide is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, highlighting its synthesis, mechanism of action, and efficacy against various biological targets.

Quinolin-2-ylmagnesium bromide can be synthesized through the reaction of quinoline with magnesium bromide in an appropriate solvent, typically diethyl ether or THF (tetrahydrofuran). The reaction results in the formation of a Grignard reagent, which is highly reactive and can participate in various nucleophilic addition reactions.

The biological activity of quinolin-2-ylmagnesium bromide is primarily attributed to its ability to act as a nucleophile. It can interact with electrophilic centers in biological molecules, leading to modifications that may alter their function. For instance, it has been shown to inhibit specific enzymes involved in cancer cell proliferation and bacterial growth.

3.1 Anticancer Activity

Research has indicated that quinolin-2-yl derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including:

The mechanism involves the induction of apoptosis and inhibition of cell cycle progression, likely through the modulation of signaling pathways such as those involving topoisomerases .

3.2 Antibacterial Activity

Quinolin-2-ylmagnesium bromide has also shown promising antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentration (MIC) values have been reported as follows:

These results indicate that quinoline derivatives can be more effective than standard antibiotics like amoxicillin and ciprofloxacin .

4. Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives, including quinolin-2-ylmagnesium bromide:

- A study on synthesized quinoline derivatives demonstrated their dual action against cancer and bacterial strains, showing enhanced potency with specific substitutions on the quinoline ring .

- Another investigation highlighted the binding interactions between quinoline derivatives and target proteins, providing insights into their mechanism of action through molecular docking studies .

5. Conclusion

Quinolin-2-ylmagnesium bromide exhibits significant biological activities, particularly in anticancer and antibacterial domains. Its ability to interact with key biological targets positions it as a promising candidate for further research and development in therapeutic applications.

Future studies should focus on optimizing its chemical structure to enhance its efficacy and reduce potential toxicity while exploring additional biological activities that could be leveraged for drug development.

Q & A

Q. What are the critical safety considerations when handling Quinolin-2-ylmagnesium bromide in air-sensitive reactions?

Quinolin-2-ylmagnesium bromide, like other Grignard reagents, is highly reactive with moisture and oxygen. Key protocols include:

- Use of anhydrous solvents (e.g., THF, diethyl ether) and inert atmospheres (argon/nitrogen gloveboxes) .

- Avoidance of heat sources and static discharge, as the compound is flammable and may produce hazardous fumes upon decomposition .

- Emergency measures: For spills, use inert adsorbents (e.g., sand, diatomaceous earth) and avoid water-based cleanup .

Q. How can researchers confirm the purity and identity of synthesized Quinolin-2-ylmagnesium bromide?

Methodological steps include:

- Titration : Use Gilman’s method (iodinolysis followed by back-titration) to quantify active magnesium content .

- Spectroscopy : in deuterated THF (δ 1.4–1.8 ppm for Mg-bound protons; quinoline aromatic protons at δ 7.5–8.9 ppm) .

- Reactivity tests : Quench a small aliquot with dry ice or DO to validate carboxylation or deuteration efficiency .

Advanced Research Questions

Q. How can contradictory yield data in Quinolin-2-ylmagnesium bromide-mediated nucleophilic additions be resolved?

Discrepancies often arise from:

- Solvent purity : Trace water in THF reduces reactivity. Use Karl Fischer titration to ensure solvent dryness (<30 ppm HO) .

- Substrate steric effects : Bulky electrophiles (e.g., ketones vs. aldehydes) require longer reaction times or elevated temperatures (0–40°C) .

- Side reactions : Monitor for protonolysis (via GC-MS) or undesired coupling byproducts (e.g., biaryl formation) using HPLC .

Q. What computational methods are suitable for modeling the reactivity of Quinolin-2-ylmagnesium bromide in cross-coupling reactions?

Advanced strategies include:

- DFT calculations : Optimize transition states for Mg–C bond cleavage using software like Gaussian or ORCA (basis sets: B3LYP/6-31G*) .

- Solvent effect modeling : Apply COSMO-RS to predict solvation energies in ethers vs. hydrocarbons .

- Kinetic isotope effects (KIE) : Compare in deuterated solvents to elucidate rate-determining steps .

Q. How can researchers optimize the synthesis of Quinolin-2-ylmagnesium bromide for large-scale (>10 mmol) applications?

Key parameters:

- Magnesium activation : Pre-treat Mg turnings with iodine or 1,2-dibromoethane to remove oxide layers .

- Quinoline substrate preparation : Ensure 2-bromoquinoline is purified via recrystallization (hexane/EtOAc) to >98% purity .

- Reaction monitoring : Use in situ FTIR to track Mg consumption (disappearance of Br–Mg stretching at ~550 cm) .

Data Interpretation and Experimental Design

Q. What statistical approaches are recommended for analyzing variability in Quinolin-2-ylmagnesium bromide reaction outcomes?

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, stoichiometry, solvent volume) and identify interactions .

- Multivariate regression : Correlate reaction yield with substrate electronic parameters (Hammett σ) or steric bulk (Taft ) .

- Error analysis : Use Grubbs’ test to exclude outliers in replicate trials (e.g., n ≥ 5) .

Q. How should researchers address discrepancies between theoretical and observed regioselectivity in Quinolin-2-ylmagnesium bromide reactions?

- Mechanistic probes : Introduce radical traps (TEMPO) or isotopic labeling (-electrophiles) to distinguish ionic vs. radical pathways .

- Crystallography : Solve single-crystal structures of intermediates (e.g., Mg–quinoline adducts) to confirm bonding modes .

- Kinetic profiling : Perform stopped-flow UV-Vis to measure rate constants for competing pathways .

Cross-Disciplinary Applications

Q. Can Quinolin-2-ylmagnesium bromide be adapted for photoredox catalysis or transition-metal-free coupling?

Emerging methodologies include:

- Photoactivation : Irradiate at 365 nm to generate Mg-centered radicals for C–H functionalization .

- Electrochemical synthesis : Use Pt electrodes to drive Mg oxidation, enabling coupling with aryl halides at ambient temperature .

- Mechanochemical grinding : Ball-mill Mg turnings with 2-bromoquinoline and LiCl additive to bypass solvent limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.